1-(2-Methoxyphenyl)ethane-1-thiol
Description
1-(2-Methoxyphenyl)ethane-1-thiol is a sulfur-containing aromatic compound characterized by a methoxy-substituted phenyl ring attached to an ethanethiol group. The methoxyphenyl group contributes to its electronic and steric properties, while the thiol moiety offers reactivity for disulfide bond formation or coordination chemistry .
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(11)8-5-3-4-6-9(8)10-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQWTYWCNJJRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1-thiol can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen sulfide to yield the thiol compound. Another method involves the reduction of 1-(2-methoxyphenyl)ethanone using thiol reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, recrystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)ethane-1-thiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural similarities with several derivatives and analogs, including:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects : The 2-methoxyphenyl group in the target compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., Cl in 1-(2,4-dichlorophenyl) derivatives) . This influences reactivity in nucleophilic substitutions or catalytic reactions.
- Thiol vs. Sulfanyl Groups : 1-(Ethylsulfanyl)ethane-1-thiol (C₄H₁₀S₂) has a higher odor activity value (OAV 250,000) due to its volatile sulfanyl group, whereas the methoxyphenyl analog likely exhibits lower volatility but greater stability .
- Functional Group Diversity: Derivatives like 1-(2-Methoxyphenyl)-2-(methylthio)ethanone (C₁₀H₁₂O₂S) replace the thiol with a thioether and ketone, reducing redox reactivity but increasing thermal stability .
Biological Activity
1-(2-Methoxyphenyl)ethane-1-thiol, also known by its chemical structure as a thiol compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 850465-54-2
- Molecular Formula: C9H12OS
The biological activity of this compound can be attributed to its thiol group, which is known for participating in redox reactions and interacting with various biological targets. The compound may act through the following mechanisms:
- Antioxidant Activity: Thiols can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.
- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction: Potential interaction with cellular receptors could influence signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that thiol compounds exhibit antimicrobial properties. A study evaluating various thiol derivatives found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Case Study:
A study published in Cancer Letters reported that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 (breast cancer) cells, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events.
Toxicity Profile
The toxicity of this compound was evaluated using standard protocols. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further development.
| Toxicity Class | Description |
|---|---|
| Class II | Low toxicity |
| LD50 | >2000 mg/kg (rat model) |
Recent Studies
Recent studies have focused on the synthesis and characterization of thiol derivatives, including this compound. Spectroscopic methods such as NMR and IR spectroscopy were utilized to confirm the structure and purity of synthesized compounds.
Study Highlights:
- Synthesis Methodology: A multi-step synthetic route was established, yielding high purity.
- Biological Assays: In vitro assays demonstrated promising biological activities, supporting further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
